molecular formula C8H12O B14347235 1-Cyclopropylpent-2-en-1-one CAS No. 91408-00-3

1-Cyclopropylpent-2-en-1-one

Cat. No.: B14347235
CAS No.: 91408-00-3
M. Wt: 124.18 g/mol
InChI Key: UMEGFBGTAGPHDC-UHFFFAOYSA-N
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Description

1-Cyclopropylpent-2-en-1-one is an organic compound characterized by a cyclopropyl group attached to a pent-2-en-1-one structure. This compound is notable for its unique structural features, which include a cyclopropane ring and an α,β-unsaturated ketone. These structural elements contribute to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 1-Cyclopropylpent-2-en-1-one can be achieved through various synthetic routes. One common method involves the cyclopropanation of pent-2-en-1-one using reagents such as diazomethane or Simmons-Smith reagents. The reaction conditions typically require a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring .

Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

1-Cyclopropylpent-2-en-1-one undergoes a variety of chemical reactions due to the presence of both the cyclopropane ring and the α,β-unsaturated ketone. Some of the key reactions include:

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Cyclopropylpent-2-en-1-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for the synthesis of complex molecules and natural products. Its unique reactivity makes it a useful building block for the construction of cyclopropane-containing compounds .

In biology and medicine, this compound is studied for its potential pharmacological properties. Researchers investigate its interactions with biological targets and its potential as a lead compound for drug development. Additionally, its structural features make it an interesting subject for studies on enzyme-catalyzed reactions and metabolic pathways.

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropylpent-2-en-1-one involves its interactions with molecular targets and pathways. As an α,β-unsaturated ketone, it can undergo nucleophilic addition reactions with biological nucleophiles, such as thiols and amines. This reactivity allows it to form covalent bonds with target proteins and enzymes, potentially modulating their activity .

The cyclopropane ring in this compound can also influence its biological activity by introducing strain and altering the compound’s overall conformation. This structural feature may affect its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

1-Cyclopropylpent-2-en-1-one can be compared with other similar compounds, such as cyclopropyl ketones and enones. Some of the similar compounds include:

    Cyclopropylacetone: A compound with a cyclopropyl group attached to an acetone moiety.

    Cyclopropylmethyl ketone: A compound with a cyclopropyl group attached to a methyl ketone.

    Pent-2-en-1-one: An enone without the cyclopropyl group.

The uniqueness of this compound lies in the combination of the cyclopropane ring and the α,β-unsaturated ketone, which imparts distinct reactivity and properties compared to its analogs .

Properties

CAS No.

91408-00-3

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

1-cyclopropylpent-2-en-1-one

InChI

InChI=1S/C8H12O/c1-2-3-4-8(9)7-5-6-7/h3-4,7H,2,5-6H2,1H3

InChI Key

UMEGFBGTAGPHDC-UHFFFAOYSA-N

Canonical SMILES

CCC=CC(=O)C1CC1

Origin of Product

United States

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